molecular formula C15H20O2 B2623514 Benzyl 2-cyclohexylacetate CAS No. 77100-94-8

Benzyl 2-cyclohexylacetate

Cat. No.: B2623514
CAS No.: 77100-94-8
M. Wt: 232.323
InChI Key: CHVASTAZLOFCLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-cyclohexylacetate is an organic compound with the molecular formula C15H20O2 and a molecular weight of 232.3181 g/mol . It is an ester formed from benzyl alcohol and 2-cyclohexylacetic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 2-cyclohexylacetate can be synthesized through esterification reactions. One common method involves the reaction of benzyl alcohol with 2-cyclohexylacetic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction while minimizing by-product formation.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-cyclohexylacetate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the ester can yield the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or alcohols can react with the ester under basic or acidic conditions.

Major Products Formed:

    Oxidation: 2-cyclohexylacetic acid and benzyl alcohol.

    Reduction: 2-cyclohexylacetaldehyde and benzyl alcohol.

    Substitution: Benzyl 2-cyclohexylacetamide or this compound derivatives.

Scientific Research Applications

Benzyl 2-cyclohexylacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl 2-cyclohexylacetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The ester group can undergo hydrolysis to release benzyl alcohol and 2-cyclohexylacetic acid, which may exert their effects through different mechanisms .

Comparison with Similar Compounds

    Benzyl acetate: An ester formed from benzyl alcohol and acetic acid.

    Cyclohexyl acetate: An ester formed from cyclohexanol and acetic acid.

    Benzyl benzoate: An ester formed from benzyl alcohol and benzoic acid.

Comparison: Benzyl 2-cyclohexylacetate is unique due to the presence of both benzyl and cyclohexyl groups, which impart distinct chemical and physical properties. Compared to benzyl acetate and cyclohexyl acetate, it has a higher molecular weight and potentially different biological activities. Benzyl benzoate, while similar in having a benzyl group, differs in its aromatic acid component, leading to different applications and reactivity .

Properties

IUPAC Name

benzyl 2-cyclohexylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c16-15(11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h2,5-6,9-10,13H,1,3-4,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVASTAZLOFCLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.